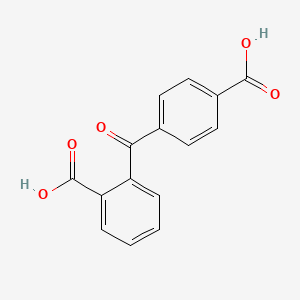

2-(4-カルボキシベンゾイル)安息香酸

説明

2-(4-Carboxybenzoyl)benzoic acid is a useful research compound. Its molecular formula is C15H10O5 and its molecular weight is 270.24 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(4-Carboxybenzoyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5003. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Carboxybenzoyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Carboxybenzoyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

多孔質芳香族構造体(PAFs)の合成

2-(4-カルボキシベンゾイル)安息香酸: は、多孔質芳香族構造体(PAFs)の合成に使用されます。PAFsは、高い表面積で知られる材料のクラスであり、ガス貯蔵、分離、および触媒作用に使用されます。 この化合物のカルボン酸基は、PAFsの機能性を高めることができる合成後の修飾の部位を提供します .

選択的酸化触媒

この化合物は、ベンジルアルコールから安息香酸への選択的酸化における前駆体として役立ちます。このプロセスは、安息香酸が貴重な製品である化学産業において重要です。 この化合物の構造により、この酸化プロセスの効率と選択性を向上させることができる触媒の開発が可能になります .

有機合成

有機合成における構成要素として、2-(4-カルボキシベンゾイル)安息香酸は、複雑な有機分子の構築に不可欠です。 2つのカルボン酸基により、医薬品やその他の有機化合物の合成に不可欠な、さまざまな化学結合を形成するための汎用性の高い試薬になります .

医薬品研究

医薬品研究では、この化合物は、新しい薬物分子の作成の可能性について調査されています。 その構造は、特に抗炎症薬や鎮痛剤の開発における薬物設計に組み込むことができます .

食品産業での用途

この化合物の誘導体は、食品業界における保存料としての用途が調査されています。 それらは、細菌や真菌の増殖を抑制することができ、それによって食品の保存期間を延ばすことができます .

化学産業での用途

2-(4-カルボキシベンゾイル)安息香酸: は、化学産業において、染料、顔料、およびその他のファインケミカルの中間体として使用されます。 その芳香族構造は、色安定性と鮮やかな化合物の作成に役立ちます .

材料科学

材料科学では、この化合物は、ポリマーや樹脂の特性を変更するために使用されます。 ポリマー鎖に組み込むことで、研究者は材料の熱的、機械的、および耐化学性を変更することができます .

環境への応用

2-(4-カルボキシベンゾイル)安息香酸を、水からの汚染物質の除去などの環境用途に使用することについての研究が行われています。 金属イオンをキレートする能力は、産業廃水の処理に役立てることができます .

作用機序

Mode of Action

Like other benzoic acid derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

For instance, they can be conjugated to glycine in the liver and excreted as hippuric acid .

Pharmacokinetics

Given its structural similarity to other benzoic acid derivatives, it may be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Action Environment

The action, efficacy, and stability of 2-(4-Carboxybenzoyl)benzoic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, the ionization state of 2-(4-Carboxybenzoyl)benzoic acid, which can affect its interaction with targets, may vary depending on the pH of the environment .

生化学分析

Biochemical Properties

It is known that aromatic carboxylic acids, such as 2-(4-Carboxybenzoyl)benzoic acid, can participate in various biochemical reactions due to their carboxyl groups . These groups can form hydrogen bonds and ionic interactions with enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that aromatic carboxylic acids can be involved in various metabolic pathways, interacting with enzymes and cofactors .

特性

IUPAC Name |

2-(4-carboxybenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-13(9-5-7-10(8-6-9)14(17)18)11-3-1-2-4-12(11)15(19)20/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHRIIMYBNGFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277931 | |

| Record name | 2-(4-carboxybenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-58-5 | |

| Record name | 85-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-carboxybenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzophenone-2,4'-dicarboxylic Acid Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

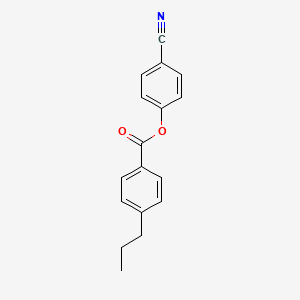

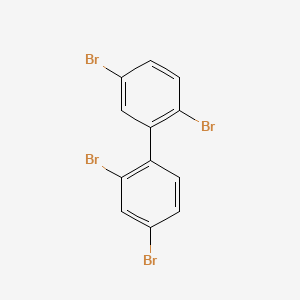

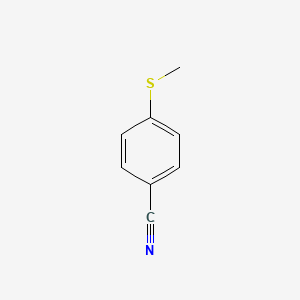

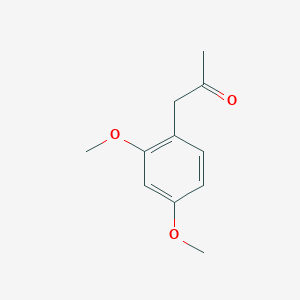

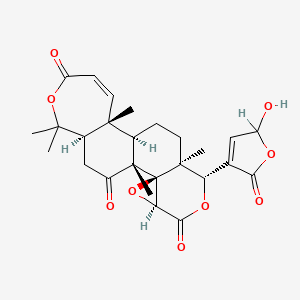

Feasible Synthetic Routes

Q1: How does H2bpdc contribute to the structural diversity and properties of metal-organic frameworks?

A1: H2bpdc, when deprotonated to its dianionic form (bpdc2-), exhibits versatile coordination modes, acting as a bridge between metal centers. For instance, in the compound [Cd(bpdc)(H2O)]n, each bpdc2- ligand coordinates to Cd(II) ions through both its carboxylate groups, leading to the formation of a two-dimensional framework with a 4,4-connected binodal net topology []. This ability to bridge metal ions in various configurations allows H2bpdc to contribute to the formation of diverse framework structures. Additionally, the presence of aromatic rings within H2bpdc can influence the framework's properties, such as fluorescence, as observed in the aforementioned Cd(II) coordination polymer [].

Q2: Can you elaborate on the applications of H2bpdc-based metal-organic frameworks?

A2: The unique structural features and properties of H2bpdc-based metal-organic frameworks make them promising candidates for various applications. For example, the compound [Co2(BPDC)2(TMIB)·H2O·DMA]n, where TMIB is 1,3,5-tris(2-methylimidazol-1-yl)benzene, has demonstrated potential in photocatalysis, effectively degrading methylene blue under light irradiation []. This highlights the potential of H2bpdc-based materials in environmental remediation. Further research exploring the influence of different metal centers and synthetic conditions on the properties of these frameworks is crucial to unlocking their full application potential in areas like catalysis, gas storage, and sensing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。